molecular formula C15H20ClNO2S B2989096 2-(2-chlorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide CAS No. 2034355-59-2

2-(2-chlorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide

Cat. No.: B2989096
CAS No.: 2034355-59-2
M. Wt: 313.84
InChI Key: NZFFHWCKHSXYKX-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is a synthetic acetamide derivative featuring a 2-chlorophenyl group attached to the acetyl moiety and a tetrahydropyran (oxane) ring connected via a sulfanyl ethyl chain. This compound combines aromatic, heterocyclic, and sulfur-containing functional groups, which may influence its physicochemical properties (e.g., solubility, metabolic stability) and biological activity.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2S/c16-14-4-2-1-3-12(14)11-15(18)17-7-10-20-13-5-8-19-9-6-13/h1-4,13H,5-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFFHWCKHSXYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 2-(oxan-4-ylsulfanyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Industrial methods may also include additional steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-chlorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Influence on Reactivity and Bioactivity

  • Aromatic vs. Heterocyclic Substituents : The oxane ring in the target compound may enhance solubility compared to purely aromatic substituents (e.g., benzothiazole in or dichlorophenyl in ). However, aromatic systems like the trifluoromethylbenzothiazole in could improve binding affinity to hydrophobic enzyme pockets.
  • Sulfur-Containing Linkers : The sulfanyl (-S-) group in the target compound and derivatives offers moderate metabolic stability compared to sulfonyl (-SO₂-) groups (e.g., ), which are more electronegative and may reduce reactivity.
  • Halogenation Patterns : The 2-chlorophenyl group is common across several analogs (), suggesting its role in modulating electronic properties or steric effects. Fluorine in and trifluoromethyl in introduce additional electronic effects (e.g., increased lipophilicity or resistance to oxidation).

Biological Activity

2-(2-chlorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Chemical Formula : C12H14ClNOS
  • Molecular Weight : 253.76 g/mol
  • CAS Number : Not specified in the results.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of quinoxaline containing sulfanyl groups have shown promising results against various cancer cell lines, with IC50 values in the low micromolar range. These compounds often target specific pathways involved in tumor growth and proliferation.

CompoundCell LineIC50 (µg/mL)Reference
Quinoxaline derivativeHCT-1161.9
Quinoxaline derivativeMCF-72.3
Doxorubicin (control)HCT-1163.23

The mechanism of action for these compounds typically involves the induction of apoptosis and inhibition of angiogenesis, making them candidates for further development as anticancer agents.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research has shown that similar compounds can inhibit the growth of both bacterial and fungal strains, indicating a broad spectrum of activity. The presence of the chlorophenyl group is particularly noted for enhancing antimicrobial efficacy.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds with sulfanyl groups may interact with key enzymes involved in cellular metabolism and signaling pathways.
  • Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to increase ROS levels, leading to oxidative stress in cancer cells.
  • Modulation of Gene Expression : Some studies suggest that these compounds can influence the expression of genes related to cell cycle regulation and apoptosis.

Case Studies

  • Study on Anticancer Properties :
    A study conducted on a series of sulfanyl-containing acetamides demonstrated that the introduction of oxane rings significantly enhanced cytotoxicity against breast cancer cell lines compared to their non-sulfanyl counterparts. The study reported an increase in apoptosis markers and a decrease in cell viability upon treatment with these compounds .
  • Antimicrobial Efficacy :
    Another investigation focused on the antimicrobial properties of similar acetamides revealed that they exhibited significant inhibitory effects against Staphylococcus aureus and Candida albicans, suggesting that modifications in the side chains can lead to enhanced activity against pathogens .

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